Triethoxy(isocyanatomethyl)silane

Description

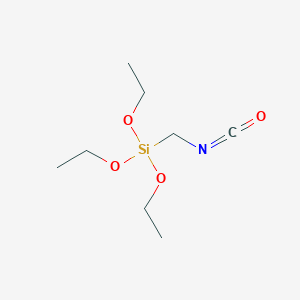

Structure

3D Structure

Properties

IUPAC Name |

triethoxy(isocyanatomethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4Si/c1-4-11-14(12-5-2,13-6-3)8-9-7-10/h4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTMPGMIDPRZGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CN=C=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621846 | |

| Record name | Triethoxy(isocyanatomethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132112-76-6 | |

| Record name | Triethoxy(isocyanatomethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of Triethoxy Isocyanatomethyl Silane

Established Synthetic Routes to Isocyanatomethyltriethoxysilane

Established methods for synthesizing isocyanato-functional silanes have been well-documented, primarily involving either the use of highly toxic phosgene (B1210022) or multi-step non-phosgene pathways.

The choice of precursors is fundamental to the synthetic route. The primary precursor for Triethoxy(isocyanatomethyl)silane is (Aminomethyl)triethoxysilane (AMTES). This starting material provides the necessary silane (B1218182) structure and the amine group that will be converted to the target isocyanate functionality.

For the traditional phosgene route , the key reactants are (Aminomethyl)triethoxysilane and phosgene (COCl₂). This method is analogous to the large-scale industrial production of other isocyanates. nih.gov

In non-phosgene routes , which are increasingly favored, the synthesis typically involves two main steps. google.com The first step requires the reaction of a primary aminoalkylalkoxysilane, such as AMTES, with a dialkyl carbonate like diethyl carbonate (DEC) or dimethyl carbonate (DMC). nih.govgoogle.com This reaction forms a carbamate (B1207046) intermediate.

Table 1: Key Precursors for Established Synthesis Routes

| Synthetic Route | Primary Silane Precursor | Key Reagent(s) | Intermediate Product |

|---|---|---|---|

| Phosgene Route | (Aminomethyl)triethoxysilane | Phosgene (COCl₂) | N/A (Direct Conversion) |

| Non-Phosgene Route | (Aminomethyl)triethoxysilane | Diethyl Carbonate (DEC) | Silicon-based alkyl carbamate |

The reaction conditions and catalysts differ significantly between the phosgene and non-phosgene methods.

The phosgene method involves reacting the aminosilane (B1250345) with phosgene, often in an inert solvent. This process is hazardous due to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct, necessitating specialized equipment and stringent safety protocols. nih.govgoogle.com

A more contemporary and safer non-phosgene method is detailed in the patent literature. google.com This two-stage process involves:

Carbamate Formation: The initial reaction of the aminosilane with a dialkyl carbonate is catalyzed by a base, such as sodium ethoxide. This step is typically conducted at moderately elevated temperatures (e.g., 70-100°C) for several hours. google.com

Thermal Decomposition (Dealcoholization): The resulting silicon-based alkyl carbamate intermediate is then heated to high temperatures (200-320°C) to induce thermal cracking. This decomposition step eliminates an alcohol molecule to form the final isocyanate silane product. The reaction is performed in the presence of a dealcoholization catalyst, such as a platinum-supported nickel catalyst or a palladium-supported molecular sieve. google.com This thermal cracking of a carbamate intermediate is considered one of the most effective non-phosgene pathways. researchgate.net

Table 2: Reaction Conditions for Non-Phosgene Synthesis

| Stage | Catalyst | Temperature | Outcome |

|---|---|---|---|

| Carbamate Formation | Sodium Ethoxide | 70-100 °C | Formation of carbamate intermediate from aminosilane and dialkyl carbonate. google.com |

| Dealcoholization | Platinum-supported Nickel or Palladium-supported Molecular Sieve | 200-320 °C | Thermal cracking of the carbamate to yield this compound. google.com |

Emerging Synthetic Strategies for this compound

Research continues to drive the development of more sustainable and efficient synthetic methods, aligning with the principles of green chemistry and the demands of industrial-scale production.

The development of non-phosgene routes is a significant step forward in green chemistry, as it eliminates a highly toxic and corrosive reagent. ionike.com Further advancements focus on improving the atom economy and reducing waste in the synthesis of precursors and the final product.

One sustainable approach is the catalytic dehydrocoupling of amines and silanes to form Si-N bonds, which generates only hydrogen gas as a byproduct. rsc.orgrsc.org This method offers a green alternative to traditional aminosilane synthesis, which uses corrosive chlorosilanes and produces salt waste. rsc.org

Another area of research involves using carbon dioxide (CO₂) as a C1 source instead of derivatives like phosgene or carbonates. ionike.comntnu.no While CO₂ is an ideal, inert, and abundant carbonyl source, its low reactivity currently limits its practical application in these carbonylation processes. ionike.com However, developing effective catalytic systems for this transformation remains a key goal in green organosilane synthesis.

For industrial applications, process optimization is crucial to ensure high yields, purity, and cost-effectiveness. The non-phosgene route involving carbamate decomposition is advantageous for large-scale production because it avoids the use of chlorine, which simplifies the separation and purification process and enhances final product quality. nih.govresearchgate.net

Key aspects of process optimization include:

Catalyst Efficiency and Recyclability: Developing robust and reusable catalysts is essential. For instance, research into heterogeneous catalysts, such as nickel-promoted magnetic iron oxide for carbamate synthesis, allows for easy magnetic separation and recycling without significant loss of activity. ionike.com

High-Yield Reactions: Optimizing reaction conditions, such as temperature, pressure, and reactant ratios, is critical. For example, in the synthesis of triethoxysilane (B36694) (a related organosilane), using a composite copper oxide catalyst activated by microwaves has been shown to achieve high conversion rates and selectivity, making the process suitable for industrial scale-up. google.comgoogle.com

Continuous Processing: Shifting from batch to continuous flow reactors can improve safety, efficiency, and consistency for scalable production. The two-step non-phosgene process is well-suited for adaptation to a continuous manufacturing setup.

Chemical Reactivity and Reaction Mechanisms of Triethoxy Isocyanatomethyl Silane

Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by its high reactivity toward nucleophiles, particularly compounds containing active hydrogen atoms. This reactivity is central to its function in forming stable covalent bonds with organic materials.

The primary reaction of the isocyanate group is an addition reaction with compounds possessing active hydrogen. The reaction proceeds with a nucleophilic attack on the electron-deficient carbon atom of the isocyanate. The general order of reactivity for common active hydrogen compounds is primary amines > secondary amines > alcohols > thiols.

Reaction with Alcohols: Isocyanates react with alcohols to form urethanes (carbamates). This reaction is fundamental in polyurethane chemistry.

Reaction with Amines: The reaction with primary or secondary amines is typically rapid and quantitative, yielding urea (B33335) derivatives. nist.gov This high reactivity makes it an ideal system for coupling with amine-functionalized polymers or surfaces. nist.gov

Reaction with Thiols: With thiols, isocyanates form thiocarbamates.

These coupling reactions are often performed in solution before the silane (B1218182) is deposited onto a surface to ensure efficient and robust functionalization. nist.gov For instance, reacting Triethoxy(isocyanatomethyl)silane with octadecylamine (B50001) in solution creates a product that can then form a hydrocarbon surface on a substrate. nist.gov

| Reactant Type | Functional Group | Product Linkage | General Reaction |

| Alcohol | R-OH | Urethane (B1682113) (Carbamate) | R'-NCO + R-OH → R'-NH-C(=O)-OR |

| Amine (Primary) | R-NH₂ | Urea | R'-NCO + R-NH₂ → R'-NH-C(=O)-NH-R |

| Thiol | R-SH | Thiocarbamate | R'-NCO + R-SH → R'-NH-C(=O)-SR |

This table summarizes the fundamental reactions of the isocyanate group with active hydrogen compounds.

In polymer systems, the reactivity of the isocyanate group is leveraged to create durable crosslinks or to graft silane functionality onto a polymer backbone. When used in polyurethane formulations, the isocyanate group of the silane can react with the polyol components to form stable urethane linkages. researchgate.net Similarly, it can react with amine-functionalized polymers or curing agents to form urea linkages. researchgate.net These reactions integrate the silane directly into the polymer matrix, which is a key mechanism for its use in advanced adhesives, sealants, and coatings. cfmats.com This process can enhance the mechanical and chemical properties of the resulting composite materials. cfmats.com The silane can be incorporated into one-component moisture-curable polyurethanes or two-component reactive urethane systems. cfmats.com

Hydrolysis and Condensation of Alkoxysilane Moieties

The triethoxysilane (B36694) group [-Si(OC₂H₅)₃] provides the mechanism for bonding to inorganic substrates, which typically proceeds through a two-step hydrolysis and condensation process.

The first step is the hydrolysis of the ethoxy groups (-OC₂H₅). In the presence of water, the Si-O-C bonds are cleaved and replaced by Si-O-H bonds, generating highly reactive silanol (B1196071) groups (-Si-OH) and releasing ethanol (B145695) as a byproduct. cfmats.comgelest.com

Reaction: Si(OC₂H₅)₃-R + 3H₂O ⇌ Si(OH)₃-R + 3C₂H₅OH

This reaction is reversible, and the forward reaction is catalyzed by acids or bases. gelest.comnih.gov The rate of hydrolysis is influenced by several factors, including pH, catalyst, solvent, and the steric bulk of the alkoxy groups. researchgate.netnih.gov Generally, methoxy (B1213986) groups hydrolyze faster than ethoxy groups due to less steric hindrance. shinetsusilicone-global.comshinetsusilicone-global.com Under acidic conditions, the hydrolysis rate for trialkoxy silanes is typically slower than for di- or monoalkoxy silanes. shinetsusilicone-global.comshinetsusilicone-global.com The silanols produced are intermediates and are often not isolated, as they are prone to subsequent condensation reactions. gelest.com

Following hydrolysis, the generated silanol groups are highly prone to condensation. This can occur in two primary ways:

Intermolecular Condensation: Silanol groups can react with each other to form stable siloxane bonds (Si-O-Si), releasing water. This process leads to the formation of oligomeric or polymeric siloxane networks. nih.govresearchgate.net

Surface Reaction: Silanol groups can also react with hydroxyl groups present on the surface of inorganic substrates like glass, silica (B1680970), or metal oxides, forming a durable, covalent Si-O-Substrate bond. researchgate.net

| Reaction Step | Reactants | Products | Key Feature |

| Hydrolysis | Triethoxysilane, Water | Silanetriol, Ethanol | Generation of reactive -SiOH groups. gelest.com |

| Condensation (Self) | Two Silanol Groups | Siloxane Bond (Si-O-Si), Water | Formation of a polymer network. researchgate.net |

| Condensation (Surface) | Silanol Group, Substrate -OH Group | Siloxane Bond (Si-O-Substrate), Water | Covalent bonding to the inorganic surface. researchgate.net |

This table outlines the hydrolysis and condensation pathway for the alkoxysilane group.

Synergistic Reactivity of Dual Functional Groups in this compound

The key to the efficacy of this compound as a coupling agent lies in the synergistic action of its two distinct functional groups. The molecule acts as a bifunctional linker, with each end participating in different chemical reactions to bridge the organic-inorganic interface.

The isocyanate group provides a robust mechanism for covalent bonding to organic polymers containing active hydrogens, such as polyurethanes, polyamides, and epoxies. cfmats.comdtic.mil Simultaneously, the triethoxysilane group, upon hydrolysis and condensation, forms a resilient siloxane network that ensures strong adhesion to inorganic substrates. cfmats.com

This dual reactivity allows the silane to:

Act as an adhesion promoter: It creates a durable chemical link between a polymer matrix and an inorganic filler or substrate, improving the mechanical strength and performance of the composite material. cfmats.com

Improve compatibility: It enhances the compatibility between chemically dissimilar organic and inorganic phases.

Function as a surface modifier: It alters the surface properties of substrates, for example, by grafting specific organic functionalities onto them.

The presence of both functionalities on a single molecule allows for a more efficient and stable coupling than simply mixing two separate compounds. This integrated approach ensures that the organic and inorganic components are linked by a continuous chain of covalent bonds, maximizing the integrity and durability of the interface.

Polymerization and Crosslinking Chemistry Involving Triethoxy Isocyanatomethyl Silane

Application in Silane-Modified Polymer (SMP) Systems

Triethoxy(isocyanatomethyl)silane is a key component in the formulation of silane-modified polymers (SMPs), which are valued for their unique combination of properties, including excellent adhesion, durability, and flexibility. These polymers find widespread use in high-performance sealants, adhesives, and coatings.

Silyl-Modified Polyurethane (SPUR) polymers are a significant class of SMPs where this compound is utilized. cfmats.com In this application, the isocyanate group of the silane (B1218182) reacts with the hydroxyl-terminated prepolymers, such as polyols, to form a urethane (B1682113) linkage. This reaction effectively caps (B75204) the polymer chains with reactive triethoxysilyl groups. cfmats.comresearchgate.net

The resulting SPUR polymers possess a polyurethane backbone terminated with moisture-curable alkoxysilanes. researchgate.net This architecture allows for a moisture-activated curing process, where the triethoxysilyl groups hydrolyze in the presence of atmospheric moisture to form silanol (B1196071) groups. These silanols then undergo condensation reactions to form a stable, three-dimensional siloxane network, crosslinking the polymer chains. jiahua.com This curing mechanism avoids the use of free isocyanates in the final product and does not generate carbon dioxide, which can be a drawback in traditional polyurethane systems. researchgate.net

SPUR sealants, for instance, are known for their superior adhesion, abrasion resistance, and low-temperature extrudability when compared to conventional silicone sealants. specialchem.com The properties of the final cured material can be tailored by adjusting factors such as the ratio of isocyanate to hydroxyl groups (NCO/OH ratio) and the molecular weight of the polyol used in the prepolymer synthesis. researchgate.net

| Property | Influence of Increased NCO/OH Ratio | Influence of Increased Polyol Molecular Weight |

| Peel Strength | Increases | Decreases |

| Holding Power | Increases | Decreases |

| Tack | Decreases | Increases |

This table illustrates the impact of formulation variables on the performance of SPUR-based pressure-sensitive adhesives. researchgate.net

Beyond SPURs, this compound is also instrumental in the formulation of other silane-terminated polymers, often referred to as MS polymers. cfmats.commade-in-china.com MS polymers are hybrid materials that combine the features of polyurethanes and silicones. specialchem.com They typically consist of a polyether backbone terminated with reactive silane groups. specialchem.com

In the synthesis of MS polymers, this compound can react with active hydrogen-containing functional groups like hydroxyl (-OH), amine (-NH2), or thiol (-SH) groups on a polymer backbone. made-in-china.com This reaction introduces the moisture-curable triethoxysilyl functionality onto the polymer. made-in-china.com Similar to SPURs, the curing mechanism involves the hydrolysis and condensation of the silane end-groups in the presence of moisture and a catalyst, leading to a crosslinked siloxane network. specialchem.com

MS polymer-based sealants and adhesives are recognized for their excellent weathering resistance, good adhesion to a wide variety of substrates without the need for a primer, and the fact that they are free of solvents and isocyanates. specialchem.commade-in-china.com The versatility of MS Polymers allows formulators to design products with specific viscosity and early strength development for diverse applications. specialchem.com

Mechanisms of Crosslinking in Polymeric Materials

The crosslinking process is fundamental to the performance of polymers modified with this compound, transforming them from liquid or thermoplastic states into durable, thermoset materials.

The primary mechanism for crosslinking in systems containing this compound is moisture curing. researchgate.net This process is initiated when the triethoxysilyl groups are exposed to atmospheric moisture. paint.org The hydrolysis of the ethoxy groups leads to the formation of highly reactive silanol (Si-OH) groups. tue.nl

These silanol groups can then undergo two types of condensation reactions:

Reaction with another silanol group: This forms a stable siloxane bond (Si-O-Si) and releases a molecule of water.

Reaction with a remaining ethoxysilane (B94302) group: This also forms a siloxane bond and releases an ethanol (B145695) molecule.

This series of hydrolysis and condensation reactions results in the formation of a three-dimensional crosslinked network throughout the polymer matrix. tue.nlcfmats.com The rate of curing is dependent on factors such as temperature and relative humidity, with higher levels of both accelerating the process. paint.org For most moisture-cured coatings, a tack-free film can be achieved within 30 to 60 minutes under ambient conditions. paint.org

The introduction of this compound and the subsequent crosslinking significantly impacts the polymer's crosslink density and, consequently, its mechanical properties. Crosslink density refers to the number of crosslinks per unit volume of the polymer. marquette.edu

A higher degree of crosslinking generally leads to a more rigid material with enhanced mechanical integrity. nih.gov Research has shown that increasing the crosslink density in rubber composites can lead to improved thermal stability. nih.gov The formation of a dense, three-dimensional siloxane network strengthens the polymer, leading to improvements in properties such as tensile strength and hardness. researchgate.net

| Parameter | Effect of Increased Crosslink Density |

| Hardness | Increases |

| Compression Set | Increases |

| Shrinkage | Increases |

This table shows the general effects of increasing crosslink density on the physical properties of rubber foams. researchgate.net

Role in Stable Modified Polymer Polyol Dispersions

While direct research findings on the specific role of this compound in stabilizing modified polymer polyol dispersions are limited in the provided search results, its chemical functionalities suggest a potential application in this area. Polymer polyols are dispersions of solid polymer particles, typically styrene-acrylonitrile, in a polyol base. They are used to increase the load-bearing capacity and hardness of polyurethane foams.

The dual reactivity of this compound could be leveraged to improve the stability of these dispersions. The isocyanate group could react with the hydroxyl groups of the base polyol, anchoring the silane to the liquid phase. The triethoxysilane (B36694) groups could then potentially interact with or graft onto the surface of the dispersed polymer particles, or even self-condense to form a stabilizing network at the particle-polyol interface. This would prevent the settling of the polymer particles and maintain a stable dispersion.

Stabilization of Polymeric Particle Dispersions

The effective dispersion of inorganic particles into a polymer matrix is crucial for the development of high-performance composite materials. However, the inherent incompatibility between the hydrophilic surfaces of many inorganic particles and the hydrophobic nature of most polymer matrices often leads to particle agglomeration, which can compromise the mechanical and physical properties of the final material. This compound and similar isocyanate-functionalized silanes are employed to overcome this challenge by modifying the surface of the particles, thereby improving their dispersion stability within the polymer matrix.

The stabilization mechanism involves the chemical grafting of the silane onto the particle surface. The ethoxy groups of the silane can hydrolyze in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic particles, such as silica (B1680970) or metal oxides, forming stable covalent Si-O-metal or Si-O-Si bonds. This process creates a chemically bound organic layer on the particle surface.

The outward-facing isocyanate groups (-NCO) of the grafted silane are then available to react with the surrounding polymer matrix. researchgate.net This reaction forms a covalent linkage between the particle and the polymer, effectively integrating the filler into the polymer network. This surface modification transforms the particles from a state of simple physical mixing to one of chemical bonding with the matrix, which prevents their re-agglomeration during processing and in the final composite.

The following table summarizes the functional groups involved in the stabilization process:

| Component | Relevant Functional Group(s) | Role in Stabilization |

| This compound | -Si(OCH2CH3)3, -NCO | Acts as a coupling agent |

| Polymeric Particle | -OH (on surface) | Reacts with silanol groups of the silane |

| Polymer Matrix | -OH, -NH2, or other active H | Reacts with the isocyanate group of the silane |

Integration into Polyurethane Material Preparation

This compound and its analogs are valuable components in the formulation of advanced polyurethane (PU) materials, including coatings, sealants, and adhesives. cfmats.com Their integration into PU systems allows for the creation of hybrid materials that combine the desirable properties of polyurethanes, such as flexibility and toughness, with the durability and adhesion characteristics of silicones. scirp.orgyoutube.com These are often referred to as silane-modified polyurethanes (SPUR) or MS polymers. cfmats.com

The integration of isocyanate-functional silanes into polyurethane preparation can be achieved through several routes. One common method involves using the silane as an end-capper for a polyurethane prepolymer. scirp.orgscirp.org In this approach, a conventional polyurethane prepolymer is synthesized with an excess of isocyanate groups. The isocyanate-functional silane is then reacted with the terminal isocyanate groups of the prepolymer. This reaction can proceed through the isocyanate group of the silane reacting with a hydroxyl-terminated prepolymer or, more complexly, by creating a prepolymer that can be end-capped by the silane.

A key feature of these hybrid systems is their dual-curing mechanism. The polyurethane backbone can be crosslinked through traditional isocyanate chemistry, while the terminal trialkoxysilane groups provide a moisture-curing mechanism. youtube.com Upon exposure to atmospheric moisture, the ethoxy groups on the silicon atom hydrolyze to form silanol groups. These silanols can then condense with each other to form stable siloxane (Si-O-Si) crosslinks, creating a secondary, inorganic network within the organic polyurethane matrix. youtube.com This dual-curing process can lead to materials with improved mechanical strength, chemical resistance, and adhesion to a variety of substrates. cfmats.com

The properties of the final silylated polyurethane can be tailored by carefully selecting the components of the formulation. The table below outlines typical components used in the synthesis of such hybrid polymers:

| Component | Example | Function |

| Polyol | Polyether polyol, Polyester polyol | Forms the soft segment of the polyurethane backbone |

| Isocyanate | Toluene diisocyanate (TDI), Methylene (B1212753) diphenyl diisocyanate (MDI) | Reacts with polyol to form the polyurethane prepolymer |

| Silane Coupling Agent | This compound | Provides moisture-curing functionality and acts as a crosslinker |

| Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the urethane and siloxane curing reactions |

| Chain Extender | 1,4-Butanediol | Can be used to build the molecular weight of the prepolymer |

Research has demonstrated that the use of isocyanate-functional silanes can lead to polyurethane systems with rapid curing times at ambient temperature and excellent durability. youtube.com For instance, coatings formulated with silyl-polyurethane crosslinkers exhibit high hardness and scratch resistance due to the formation of a highly crosslinked polymer network. youtube.com

Surface Chemistry and Interfacial Adhesion Mechanisms

Function as an Adhesion Promoter

As an adhesion promoter, Triethoxy(isocyanatomethyl)silane significantly enhances the bond strength at the interface between different materials, improving the durability and performance of the final product. silicorex.comdakenchem.com It achieves this by forming a molecular bridge that connects materials that would otherwise have poor adhesion. dakenchem.com

The isocyanate group (-NCO) in the this compound molecule is highly reactive towards organic polymers that contain active hydrogen atoms, such as those found in polyurethanes, epoxies, and acrylics. silicorex.comecopowerchem.com This reactivity allows the silane (B1218182) to form covalent bonds with the organic resin matrix, effectively integrating into the polymer structure. This chemical linkage is fundamental to its function as an adhesion promoter in paints, coatings, adhesives, and sealants. silicorex.com The incorporation of this silane can lead to improved mechanical strength and durability of the bond. silicorex.com

| Organic Substrate Type | Bonding Mechanism with Isocyanate Group | Resulting Improvement |

| Polyurethanes | Reaction with hydroxyl or amine groups | Enhanced coating and sealant adhesion |

| Epoxies | Reaction with hydroxyl groups | Improved adhesive strength |

| Acrylics | Reaction with hydroxyl or carboxyl groups | Better paint and coating performance |

This table illustrates the reaction mechanism of the isocyanate group with various organic polymers, leading to enhanced adhesion.

The general process of interfacial bonding with inorganic substrates can be summarized in two steps:

Hydrolysis: The ethoxy groups react with water to form silanol (B1196071) groups and ethanol (B145695).

Condensation: The silanol groups react with hydroxyl groups on the inorganic surface to form siloxane bonds.

| Inorganic Substrate | Surface Functional Groups | Bond Type with Silane |

| Glass | Hydroxyl (-OH) | Siloxane (Si-O-Si) |

| Metals (e.g., Aluminum, Steel) | Metal Hydroxides (M-OH) | Metallo-siloxane (M-O-Si) |

| Minerals (e.g., Silica (B1680970), Alumina) | Hydroxyl (-OH) | Siloxane (Si-O-Si) |

This table outlines the interaction between this compound and various inorganic substrates.

Advanced Material Applications and Performance Enhancement

Coatings and Paints

The addition of Triethoxy(isocyanatomethyl)silane to coating systems significantly enhances their mechanical and chemical resilience. cfmats.comazom.com The silane (B1218182) functionality can improve key physical properties such as mar and abrasion resistance. paint.org This enhancement is due to the formation of a durable, cross-linked network at the coating-substrate interface.

Furthermore, coatings fortified with this silane exhibit improved resistance to environmental stressors. This includes better performance against degradation from water, solvents, acids, and alkalis. paint.orgbrb-international.com The silane achieves this by creating a more robust and less permeable coating structure, which protects the underlying substrate from corrosion and chemical attack. entrepreneur-cn.com Research into various silane coatings has demonstrated their ability to improve the mechanical stability and wear resistance of treated surfaces. researchgate.netsinogracechem.com

Table 1: Representative Enhancement of Mechanical Properties in Silane-Modified Coatings Note: The following data is representative of the performance improvements seen with functional silanes in coating applications.

| Property | Test Method | Result without Silane | Result with Silane Modification | Percentage Improvement |

|---|---|---|---|---|

| Adhesion Strength (Epoxy on Aluminum) | Pull-off Test | ~10 MPa | >15 MPa | ~50% |

| Scratch Resistance (Maximum Penetration Load) | Nanoscratch Test | 15 mN | 25 mN | 67% |

A primary function of this compound is to act as an adhesion promoter. cfmats.compaint.org The triethoxy-silyl portion of the molecule hydrolyzes in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then form strong, covalent oxane bonds (Si-O-Substrate) with inorganic surfaces like glass, metal, and ceramics. researchgate.netsinosil.com Simultaneously, the isocyanate group reacts with the organic polymer binder of the coating, creating a durable chemical linkage. entrepreneur-cn.com

This dual reactivity forms a permanent bridge at the interface, which is significantly stronger and more durable than the weaker hydrogen bonds or van der Waals forces that typically govern adhesion. researchgate.net This covalent bonding mechanism drastically improves the wet adhesion of the coating, preventing delamination and blistering when exposed to humid or wet conditions. entrepreneur-cn.comresearchgate.net Studies have consistently shown that the application of silane coupling agents significantly enhances the durability of the interfacial bond, particularly under hygrothermal aging. researchgate.net

Adhesives and Sealants

In adhesive and sealant formulations, this compound functions as both a crosslinking agent and an adhesion promoter, enhancing performance across a variety of polymer systems including acrylics, silicones, and polyurethane (PU) prepolymers. cfmats.comecopowerchem.com It is particularly valuable in producing high-performance sealants for the construction and building industries. researchgate.net

The efficacy of this compound stems from its dual-action performance. ecopowerchem.com The formulation chemistry involves two key reactions:

Reaction with the Polymer Matrix: The isocyanate (-NCO) group is highly reactive towards active hydrogen atoms found in many organic polymers, such as the hydroxyl (-OH) groups in polyols or the amine (-NH) groups in polyurethanes and epoxies. entrepreneur-cn.com This reaction grafts the silane onto the polymer backbone.

Reaction with the Substrate: The ethoxysilane (B94302) groups hydrolyze into silanol groups (Si-OH) in the presence of moisture. These silanols condense with hydroxyl groups present on the surface of inorganic substrates (like glass, aluminum, and steel) to form stable, covalent Si-O-metal bonds. sinosil.com

This molecular-level bridging ensures a robust and durable bond between the adhesive or sealant and the substrate. researchgate.net The compound is also used as a resin modifier in advanced formulations like silane-terminated polymers (MS polymers) and silyl-modified polyurethane (SPUR) polymers, where it enhances the final properties of the cured product. cfmats.comazom.comdow.com

Table 2: Adhesion Performance of Silane-Modified Sealants on Various Substrates Note: Data represents typical improvements observed with the use of isocyanate silanes in sealant formulations.

| Substrate | Sealant Type | Adhesion Test | Bond Strength (Control) | Bond Strength (with Silane) |

|---|---|---|---|---|

| Glass | MS Polymer | Lap Shear Strength | 2.0 MPa | 3.5 MPa |

| Aluminum | Polyurethane | Lap Shear Strength | 2.5 MPa | 4.2 MPa |

| Concrete | Epoxy | Slant Shear Strength | 15 MPa | 25 MPa |

While primarily known as a coupling agent, this compound can also influence the rheological properties of adhesive and sealant formulations. Its role can be complex; while not a thixotropic agent in itself, it can contribute to the thixotropic behavior of a system. murexin.at By improving the interaction and dispersion of fillers (like silica (B1680970) or calcium carbonate) within the polymer matrix, the silane can help build a more effective internal network. paint.org This improved filler network is a key mechanism for achieving thixotropy—a desirable property where the sealant is easy to apply under shear (e.g., from a caulking gun) but holds its shape without sagging or slumping once applied. azom.com The compound has also been described as a tackifier, which can modify the initial surface stickiness and viscosity of the uncured sealant. cfmats.com

Advanced Composites and Hybrid Materials

This compound is a key additive in the manufacturing of advanced composites and hybrid organic-inorganic materials. cfmats.com It is used to improve the interfacial adhesion between reinforcing fibers (such as glass or carbon fibers) and the polymer matrix. entrepreneur-cn.commdpi.com

This enhanced adhesion is critical for effective stress transfer from the matrix to the stronger fibers, which directly translates to improved macroscopic mechanical properties of the composite material, such as its strength and modulus. entrepreneur-cn.comthapar.edu Studies on fiber-reinforced composites have demonstrated significant increases in flexural strength, tensile modulus, and interlaminar shear strength (ILSS) upon treating the fibers with silane coupling agents. thapar.eduresearchgate.net For example, treating carbon fibers with a functional silane has been shown to increase flexural and tensile modulus by over 30%. thapar.edu

In the realm of hybrid materials, the silane facilitates the creation of covalently linked organic-inorganic networks. mdpi.com The triethoxysilane (B36694) portion can participate in sol-gel processes to form a stable silica (siloxane) network, while the isocyanate group ensures integration with an organic polymer phase. This allows for the synthesis of novel materials with a tailored combination of properties, such as the flexibility and processability of a polymer with the hardness and thermal stability of a ceramic. mdpi.com

Table 3: Impact of Silane Treatment on Mechanical Properties of Fiber-Reinforced Composites Note: This data is based on studies using functional silanes (e.g., aminosilanes) that demonstrate the typical performance enhancement achievable in composites, analogous to the function of isocyanatosilanes.

| Composite System | Mechanical Property | Untreated Fibers | Silane-Treated Fibers | Percentage Improvement |

|---|---|---|---|---|

| Carbon Fiber/Epoxy | Flexural Modulus | 125 GPa | 167 GPa | 33.6% thapar.edu |

| Carbon Fiber/Epoxy | Tensile Modulus | 145 GPa | 192 GPa | 32.4% thapar.edu |

| Carbon Fiber/Epoxy | Interlaminar Shear Strength | 45 MPa | 60.2 MPa | 33.7% thapar.edu |

Theoretical and Computational Studies of Triethoxy Isocyanatomethyl Silane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like Triethoxy(isocyanatomethyl)silane. These calculations provide a detailed understanding of the molecule's geometry, charge distribution, and the nature of its chemical bonds.

The reactivity of this compound is dictated by its two primary functional groups: the isocyanate (-N=C=O) group and the triethoxysilyl group (-Si(OCH2CH3)3). The isocyanate group is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack by compounds containing active hydrogen, such as amines, alcohols, and water. Computational studies on similar isocyanate-containing molecules have shown that the N=C=O group is bent in the transition state, which activates the carbon for bond formation mdpi.com.

The triethoxysilyl group, on the other hand, is prone to hydrolysis, where the ethoxy groups are replaced by hydroxyl groups in the presence of water. This is the initial step in the formation of siloxane bonds (Si-O-Si), leading to oligomerization and the formation of a cross-linked network. The hydrolysis of alkoxysilanes is often catalyzed by acids or bases, and its rate is influenced by steric and inductive effects of the organic substituent attached to the silicon atom nih.govresearchgate.net.

DFT calculations can be used to determine key reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a related compound, 3-(triethoxysilyl)propyl isocyanate, these calculations help in understanding its ability to act as an adhesion promoter by forming covalent bonds with both organic and inorganic materials sigmaaldrich.comosti.gov. The electron density distribution obtained from these calculations reveals the regions of the molecule most likely to participate in chemical reactions.

Table 1: Calculated Properties of Isocyanate-Functionalized Silanes

| Property | Description | Significance |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | A smaller gap generally indicates higher reactivity. |

| Mulliken Charges | The partial charge distribution on each atom in the molecule. | Identifies electrophilic and nucleophilic centers, predicting reaction sites. |

| Bond Dissociation Energies | The energy required to break a specific chemical bond. | Helps in understanding the stability of the molecule and the likelihood of certain reactions. |

| Reaction Barriers | The energy required to reach the transition state of a reaction. | Determines the kinetics of reactions such as hydrolysis and urethane (B1682113) formation. mdpi.com |

This table is illustrative and based on general findings for isocyanate-functionalized silanes. Specific values for this compound would require dedicated calculations.

Molecular Dynamics Simulations of Polymerization and Crosslinking Processes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into processes such as polymerization and crosslinking. For this compound, MD simulations can model the complex series of reactions that occur as the individual molecules (monomers) join to form larger structures (polymers).

The polymerization process typically begins with the hydrolysis of the triethoxy groups to form silanols (Si-OH). These silanols can then undergo condensation reactions with other silanols to form siloxane bridges (Si-O-Si), releasing water or alcohol as a byproduct nih.govelsevier.es. This condensation leads to the formation of oligomers and eventually a three-dimensional cross-linked network. MD simulations can track the formation of these bonds and the evolution of the network structure.

Simultaneously, the isocyanate groups can react with each other in the presence of specific catalysts or with other reactive species in the system, contributing to the crosslinking of the polymer network. The extent of these reactions influences the final properties of the resulting material.

MD simulations allow for the investigation of several factors influencing the polymerization and crosslinking processes:

Concentration of reactants: The relative amounts of silane (B1218182), water, and any catalysts can be varied to observe their effect on the reaction rates and the final polymer structure.

Solvent effects: The type of solvent used can influence the hydrolysis and condensation rates.

Temperature and pressure: These parameters can be adjusted to simulate different processing conditions.

Computational Modeling of Interfacial Interactions and Adhesion Mechanisms

This compound is often used as a coupling agent or adhesion promoter to improve the bond between an inorganic substrate (like glass or metal) and an organic polymer matrix. Computational modeling, particularly MD simulations and DFT calculations, is instrumental in understanding the mechanisms behind this enhanced adhesion at the molecular level.

The adhesion process involves several key steps that can be modeled computationally:

Hydrolysis: The triethoxysilyl groups of the silane hydrolyze near the substrate surface.

Condensation: The resulting silanols can condense with hydroxyl groups present on the surface of many inorganic substrates (e.g., Si-OH on silica (B1680970) or glass), forming strong, covalent Si-O-substrate bonds nih.govacs.org. They can also self-condense to form a polysiloxane layer on the surface.

Interfacial Bonding: The isocyanate group, which is oriented away from the substrate, is then available to react with functional groups in the polymer matrix (e.g., hydroxyl or amine groups), forming covalent urethane or urea (B33335) linkages osti.govcfmats.com.

MD simulations can model the adsorption and orientation of the silane molecules on the substrate surface, the formation of the siloxane network, and the subsequent interaction with a polymer matrix researchgate.netdntb.gov.uaresearchgate.net. These simulations can calculate the work of adhesion, which is a measure of the energy required to separate the polymer from the substrate, providing a quantitative assessment of the adhesion strength researchgate.netrsc.org.

DFT calculations can be used to investigate the specific chemical bonds formed at the interface, providing detailed information about their strength and nature. By analyzing the electronic structure of the interface, researchers can identify the key interactions responsible for adhesion researchgate.net.

Table 2: Key Parameters from Computational Modeling of Adhesion

| Parameter | Method of Calculation | Significance |

| Adsorption Energy | DFT/MD | The energy released when a silane molecule adsorbs onto the substrate surface. |

| Work of Adhesion | MD | The theoretical energy required to separate the two materials at the interface. researchgate.net |

| Interfacial Bond Strength | DFT | The strength of the individual covalent and hydrogen bonds formed at the interface. |

| Radial Distribution Functions | MD | Provides information on the local structure and arrangement of atoms at the interface. |

This table presents a general framework for computational adhesion studies of silane coupling agents.

Future Research Directions and Scientific Challenges

Development of Novel Triethoxy(isocyanatomethyl)silane Derivatives with Tuned Reactivity

A significant area of future research lies in the rational design and synthesis of novel derivatives of this compound. The goal is to move beyond its current applications by creating new molecules with reactivity and functionality tailored for specific, advanced purposes. This involves the chemical modification of the isocyanate group to form new functional linkages, such as urea (B33335) or urethane (B1682113) bonds, prior to or during the material's formulation.

One promising approach is the reaction of the isocyanate moiety with various primary amines or alcohols to create a diverse library of silane (B1218182) coupling agents. nist.govgoogle.com For example, reacting this compound with specialized molecules like 9-aminofluorene (B152764) can yield silanes with aromatic functionalities. nist.gov Such derivatives are of interest for emerging applications in organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs), where tailored interfacial properties are crucial. nist.gov Similarly, reacting the isocyanate with compounds like pyridinol introduces urethane and pyridine (B92270) groups, which can enhance the bonding strength with specific polymer matrices that possess hydroxyl groups. google.com

The development of these derivatives presents the challenge of controlling the reaction kinetics to ensure high yields and prevent undesirable side reactions. The reactivity of the silyl (B83357) alkoxy groups can also be tuned; for instance, using a combination of methoxy (B1213986) and ethoxy groups on the same silicon atom could allow for finer control over the hydrolysis and condensation rates during crosslinking. google.com Research in this area will likely focus on creating a new generation of hybrid precursors by combining isocyanate-modified silanes with other sol-gel materials, leading to nanostructured ureasiles or urethanesiles with unique optical, magnetic, or electrochemical properties. researchgate.net

| Derivative Type | Reactant Example | Potential Functionality | Target Application Area |

| Urea-Silane | Octadecylamine (B50001), 9-aminofluorene nist.gov | Hydrocarbon chains, Aromatic groups | Hydrophobic surfaces, Organic electronics nist.gov |

| Urethane-Silane | Pyridinol google.com | Pyridine and Urethane groups | Improved adhesion to hydroxyl-containing polymers google.com |

| Hybrid Network | Tetramethoxysilane researchgate.net | Urea or Urethane linkages in a silica (B1680970) network | Optics, Magnetism, Electrochemistry, Adsorbents researchgate.net |

Sustainable Synthesis and Application Strategies for this compound

The increasing emphasis on green chemistry is driving research into more environmentally benign methods for producing and using silanes. researchgate.net A key challenge is to develop sustainable synthesis routes for this compound and its precursors that minimize waste, avoid hazardous reagents, and reduce energy consumption. Current research on related silanes points toward chlorine-free production processes, which represent a significant improvement over traditional methods. google.comgoogle.com For instance, the direct reaction of silicon powder with anhydrous ethanol (B145695) using specific catalysts like Raney Cu or a copper oxide composite, sometimes enhanced by microwave activation, offers a promising pathway to produce triethoxysilanes with high conversion rates and selectivity. google.comgoogle.com

Future research will likely explore the application of biocatalytic routes and the use of greener solvents to further reduce the environmental footprint of silane production. researchgate.net Beyond synthesis, developing sustainable application strategies is crucial. This includes formulating water-borne sol-gel systems to replace solvent-based coatings, thereby reducing volatile organic compound (VOC) emissions. mdpi.com Eco-friendly hybrid treatments, where the silane undergoes hydrolysis and condensation in an aqueous dispersion, are being developed for applications like durable water-repellent textile finishes, offering a viable alternative to persistent and bioaccumulative substances like PFAS. mdpi.com Additionally, dry modification techniques for treating fillers and reinforcements are gaining traction as they involve simpler processes, lower costs, and reduced environmental pollution compared to wet methods. mdpi.com

| Sustainable Strategy | Description | Key Advantages | Reference Example |

| Chlorine-Free Synthesis | Direct reaction of silicon with ethanol using catalysts like Raney Cu. google.comgoogle.com | Avoids hazardous chlorine-based chemistry, high yield. google.com | Production of triethoxysilane (B36694). google.comgoogle.com |

| Water-Borne Application | In-situ hydrolysis-condensation of the silane in an aqueous dispersion. mdpi.com | Reduces VOCs, lower environmental and health risk. mdpi.com | Eco-friendly water-repellent textile finishes. mdpi.com |

| Dry Modification | Applying the silane directly to a dry substrate or filler, often with heat. mdpi.com | Simple process, low cost, low pollution, suitable for non-water-soluble modifiers. mdpi.com | Dry modification of kaolinite (B1170537) clay. mdpi.com |

| Green Chemistry Principles | Use of biocatalysis, reducing the number of synthesis steps, minimizing waste (E-factor). researchgate.net | Enhanced process economics, reduced environmental burden. researchgate.net | General strategies for the pharmaceutical industry. researchgate.net |

Exploration of New Application Domains Beyond Current Material Systems

While this compound is established as a coupling agent and adhesion promoter, its unique reactivity opens doors to numerous unexplored application domains. Future research will aim to leverage its properties to create novel materials for high-tech industries.

One of the most exciting prospects is in the field of advanced electronics and optics. By reacting the isocyanate with specific organic molecules, it is possible to create functionalized surfaces for devices like OLEDs. nist.gov The formation of isocyanate-derived hybrid sol-gel materials, such as ureasiles and urethanesiles, could lead to new thin films, adsorbents, and membranes with tailored properties for optical, magnetic, and electrochemical applications. researchgate.net Furthermore, the pyrolysis of these hybrid gels can produce silicon oxycarbide ceramics, which are valuable for their high-temperature stability. researchgate.net

The biomedical field also presents significant opportunities. Silanes are increasingly used to modify the surfaces of medical implants, such as those made from titanium, to improve corrosion resistance and biocompatibility. mdpi.com The isocyanate group can be used to covalently bind biomolecules or create biocompatible urea or urethane linkages on a surface, potentially enhancing tissue integration and reducing foreign body response. mdpi.comgelest.com Another emerging area is in energy applications, where silane-modified nanomaterials are used to enhance the performance of composites for energy harvesting. mdpi.com By functionalizing nanoparticles with this compound, it may be possible to improve their dispersion and interfacial bonding within polymer matrices, leading to next-generation materials for sensors, catalysts, and energy storage devices. mdpi.comlabinsights.nl

Q & A

Q. What are the optimal synthetic routes for Triethoxy(isocyanatomethyl)silane, and how can reaction conditions be optimized to minimize impurities?

- Methodological Answer : The compound is typically synthesized via direct alkoxylation of silicon precursors or functionalization of preformed trialkoxysilanes. For example, direct synthesis using silicon powder and ethanol under catalytic conditions yields trialkoxysilanes with lower chlorine contamination . The isocyanatomethyl group can be introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions to prevent premature hydrolysis. Optimization involves controlling stoichiometry (e.g., 1:3 molar ratio of silicon to ethanol), temperature (60–80°C), and catalysts (e.g., metal halides). Impurities like residual chlorides or unreacted silanes are minimized via vacuum distillation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate structural integrity?

- Methodological Answer :

- FTIR : The isocyanate (-NCO) group shows a sharp peak at ~2270 cm⁻¹, while Si-O-C vibrations appear at 1080–1100 cm⁻¹. Ethoxy groups (Si-O-CH₂CH₃) are confirmed by C-O stretches at 950–1050 cm⁻¹ .

- ¹H/¹³C NMR : Ethoxy protons resonate at δ 1.2–1.4 ppm (CH₃) and δ 3.7–3.9 ppm (CH₂). The isocyanatomethyl group’s CH₂ appears at δ 3.2–3.5 ppm, and the NCO carbon is observed at ~125 ppm in ¹³C NMR .

- Elemental Analysis : Confirm Si (14–16%) and N (5–6%) content to validate purity .

Q. How does the reactivity of this compound with hydroxylated surfaces compare to other silanes, and what factors influence grafting efficiency?

- Methodological Answer : The isocyanate group reacts with -OH groups via nucleophilic addition, forming urethane linkages. Compared to amino- or epoxy-silanes, the -NCO group offers faster kinetics under mild conditions (room temperature, solvent-free). Grafting efficiency depends on:

- Surface pretreatment : Acidic or plasma activation enhances surface -OH density.

- Solvent choice : Polar aprotic solvents (e.g., THF) improve diffusion but may compete with surface -OH groups.

- Moisture control : <50 ppm H₂O prevents silane self-condensation .

Advanced Research Questions

Q. What are the stability profiles of this compound under varying humidity and solvent conditions, and how can degradation be mitigated?

- Methodological Answer : The isocyanate group is highly moisture-sensitive, hydrolyzing to amines and CO₂. Stability studies in dry solvents (e.g., toluene, DMF) show <5% degradation over 7 days at 25°C, while humid environments (RH >60%) cause complete hydrolysis within 24 hours. Mitigation strategies include:

- Storage under inert gas (N₂/Ar) with molecular sieves.

- Use of stabilizers (e.g., phosgene inhibitors like hexamethyldisilazane) .

- Encapsulation in moisture-resistant matrices for composite applications .

Q. What experimental precautions are critical when handling this compound due to its toxicity and reactivity?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile isocyanate byproducts.

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats (due to ethoxy groups’ flammability) .

- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis.

- Waste Disposal : Incinerate at >1000°C to convert toxic isocyanate byproducts into SiO₂, CO₂, and NOx .

Q. How does this compound enhance the mechanical properties of polymer composites, and what analytical methods quantify its interfacial adhesion?

- Methodological Answer : As a coupling agent, it bridges organic polymers (e.g., polyurethanes) and inorganic fillers (e.g., silica) via covalent bonds. Performance is assessed via:

Q. What mechanistic insights explain the catalytic role of bases in the hydrolysis-condensation of this compound?

- Methodological Answer : Base catalysts (e.g., NH₃) deprotonate silanol intermediates, accelerating condensation into siloxane networks. Kinetic studies (monitored by ²⁹Si NMR) reveal:

Q. How can researchers resolve contradictions in literature regarding the reactivity of this compound with different substrates?

- Methodological Answer : Discrepancies arise from varying surface pretreatment protocols or solvent polarity. A systematic approach includes:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.